Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl-
Description
Properties
CAS No. |
649739-81-1 |
|---|---|
Molecular Formula |
C22H17ClN2O |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
2-[[3-(3-chlorophenyl)quinoxalin-2-yl]methyl]-4-methylphenol |
InChI |
InChI=1S/C22H17ClN2O/c1-14-9-10-21(26)16(11-14)13-20-22(15-5-4-6-17(23)12-15)25-19-8-3-2-7-18(19)24-20/h2-12,26H,13H2,1H3 |
InChI Key |
ORBIYVQLNXNTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CC2=NC3=CC=CC=C3N=C2C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl- typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with o-phenylenediamine to form the quinoxaline ring. This intermediate is then subjected to further reactions to introduce the phenol and methyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl-. Safety protocols and environmental regulations are strictly followed to minimize the impact of chemical waste and by-products.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxaline ring to more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the phenol or quinoxaline rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include various substituted quinoxalines and phenols, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl- involves its interaction with various molecular targets and pathways. The quinoxaline ring system can interact with enzymes and receptors, modulating their activity. The presence of the chlorophenyl group enhances its binding affinity and specificity towards certain biological targets. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on compounds with overlapping structural motifs (chlorophenyl, quinoxaline/quinazoline, and phenol/methylphenol groups) and leverages available data from the evidence.
Chlorophenyl-Containing Heterocycles
Key Observations :
- Bioactivity: Chlorophenyl-substituted heterocycles (e.g., thiazole in , quinazolinone in ) often exhibit enhanced binding to biological targets due to hydrophobic and halogen-bonding interactions.
- Synthetic Yields : Ureido-linked chlorophenyl compounds (e.g., ) show moderate to high yields (~89–93%), suggesting feasible synthetic routes for analogous structures.
- Spectroscopic Trends : ESI-MS data for chlorophenyl derivatives (e.g., ) cluster in the 400–550 m/z range, consistent with their molecular weights.
Quinoxaline/Quinazoline Derivatives
Key Observations :
- Synthetic Methods : DIBAL-H reduction (e.g., ) and column chromatography (e.g., ) are common for isolating chlorophenyl-containing heterocycles.
Phenol/Methylphenol Derivatives
Key Observations :
- Acidity: Phenolic -OH groups (pKa ~10) enhance hydrogen-bonding capacity, critical for interactions in catalytic or biological systems.
- Stability: Methyl substitution at the 4-position (as in the target compound) likely improves steric protection of the phenol group against oxidation.
Computational Insights
While experimental data for the target compound are absent, density functional theory (DFT) methods (e.g., B3LYP ) and correlation-energy functionals (e.g., Colle-Salvetti ) could predict its electronic structure, solubility, and reactivity. For example:
Structural Refinement Tools
Crystallographic software (e.g., SHELXL and ORTEP-III ) are critical for resolving complex structures like the target compound. These tools enable precise determination of bond lengths, angles, and torsional conformations in chlorophenyl-heterocycle hybrids.
Biological Activity
Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl- (CAS No. 649739-79-7) is a chemical compound with significant potential in medicinal chemistry due to its structural features that include a phenolic hydroxyl group and a quinoxaline moiety. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C21H15ClN2O
- Molecular Weight : 346.81 g/mol
- Structural Features :
- Contains a phenolic group which enhances reactivity.
- The quinoxaline structure is known for its diverse biological activities.
Antimicrobial Activity
Phenolic compounds are recognized for their significant antimicrobial properties. Studies have demonstrated that derivatives similar to Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl- exhibit potent activity against various pathogens.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) :
- Biofilm Formation Inhibition :
Anticancer Activity
The quinoxaline moiety in the compound is associated with anticancer activity. Research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms.
- Apoptosis Induction :
- Caspase Activation :
Pharmacological Evaluation
The pharmacological profile of Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl- has been assessed through various methods:
- In Silico Modeling :
- Synergistic Effects :
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl- compared to other related compounds:
| Compound Name | Molecular Formula | Biological Activity | MIC (µg/mL) | Notes |
|---|---|---|---|---|
| Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl- | C21H15ClN2O | Antimicrobial, Anticancer | ~0.22 | Effective against biofilms |
| Quinoxaline Derivative A | C20H14N2O | Antimicrobial | ~0.25 | Similar structure; effective against Gram-positive bacteria |
| Quinoxaline Derivative B | C19H12ClN3O | Anticancer | N/A | Induces apoptosis in specific cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
